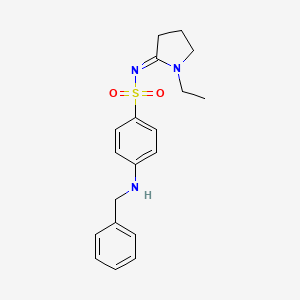
5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-3-oxobutanoic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-4-phenylisoxazol-5(2H)-one.
Reduction: Formation of 3-hydroxy-2-methyl-4-phenylisoxazolidine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methyl-4-phenylisoxazole: Lacks the ketone group at the 5-position.
2-Methyl-4-phenylisoxazol-5(2H)-one: Lacks the hydroxyl group at the 3-position.
3-Hydroxy-4-phenylisoxazol-5(2H)-one: Lacks the methyl group at the 2-position.
Uniqueness
3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can also affect its solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
158664-59-6 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5-hydroxy-2-methyl-4-phenyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)8(10(13)14-11)7-5-3-2-4-6-7/h2-6,13H,1H3 |
Clave InChI |
SSXIPELMEFBFDH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(O1)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



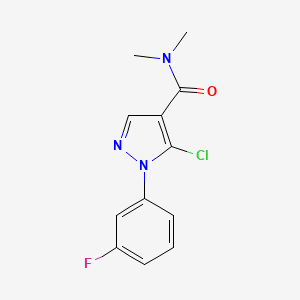
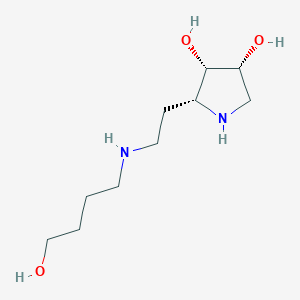
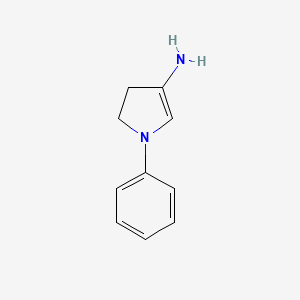
![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
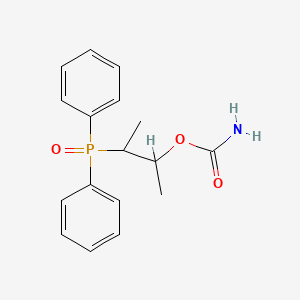
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
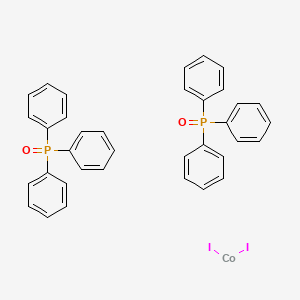
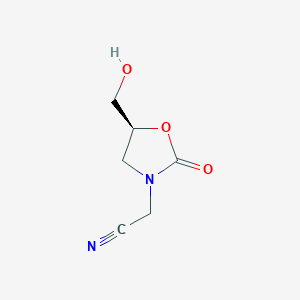
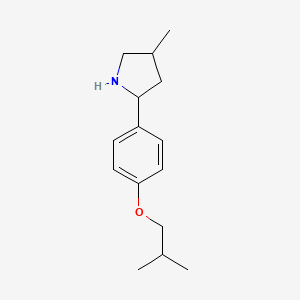

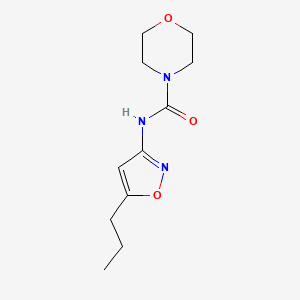
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
